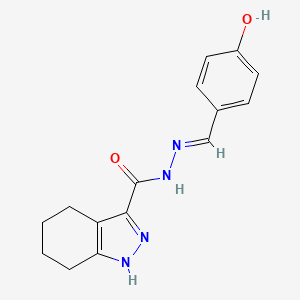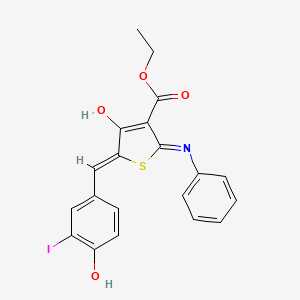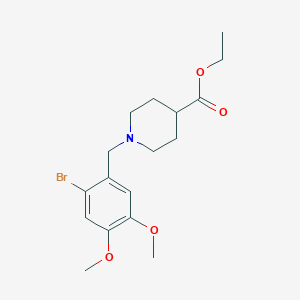![molecular formula C20H20N4O2 B6086044 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6086044.png)
1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide, also known as APC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. APC is a pyrazole derivative that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
作用機序
The mechanism of action of 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide involves the inhibition of various signaling pathways. In cancer, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide inhibits the PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) and MAPK (mitogen-activated protein kinase) signaling pathways, which are involved in cell survival and proliferation. 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide also inhibits the Wnt/β-catenin signaling pathway, which is involved in cancer stem cell self-renewal and differentiation. In inflammation, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide inhibits the JNK (c-Jun N-terminal kinase) and p38 MAPK signaling pathways, which are involved in oxidative stress-induced cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide depend on the specific disease and cell type being studied. In cancer, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide induces cell cycle arrest and apoptosis, inhibits cell migration and invasion, and reduces tumor growth in xenograft models. In inflammation, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the infiltration of immune cells into inflamed tissues. In neurodegenerative disorders, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide protects neurons from oxidative stress-induced cell death, and improves cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide in lab experiments include its small size, high potency, and specificity for its target signaling pathways. 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. The limitations of using 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents or formulation with other excipients. 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide may also have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.
将来の方向性
The future directions for research on 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide include the development of more potent and selective analogs for its target signaling pathways. The optimization of the synthesis method for 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide may also improve its yield and purity. The investigation of the pharmacokinetics and pharmacodynamics of 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide in animal models and humans may provide insights into its potential clinical applications. The exploration of the combination therapy of 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects. Finally, the elucidation of the molecular mechanisms underlying the effects of 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide on various signaling pathways may provide opportunities for the development of novel therapeutic strategies for cancer, inflammation, and neurodegenerative disorders.
合成法
The synthesis of 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 1-(anilinocarbonyl)propylamine with 1-phenyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction produces 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide as a white crystalline solid with a melting point of 214-216°C. The purity of the synthesized 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide can be determined by HPLC (high-performance liquid chromatography) and NMR (nuclear magnetic resonance) spectroscopy.
科学的研究の応用
1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases. In cancer, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In inflammation, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In neurodegenerative disorders, 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation-induced cell death.
特性
IUPAC Name |
1-(1-anilino-1-oxobutan-2-yl)-N-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-18(20(26)22-16-11-7-4-8-12-16)24-14-13-17(23-24)19(25)21-15-9-5-3-6-10-15/h3-14,18H,2H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPWWWNWLHWZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)N2C=CC(=N2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Anilinocarbonyl)propyl]-N~3~-phenyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6085964.png)


![N-(2-methoxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6085980.png)
![(3-isoxazolylmethyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B6085988.png)
![2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6085990.png)

![N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B6086005.png)
![N-allyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-2-propyn-1-yl-1H-pyrazole-3-carboxamide](/img/structure/B6086022.png)
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide](/img/structure/B6086029.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6086051.png)
![N-[1-({2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B6086059.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6086064.png)